[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1247490-96-5
VCID: VC2853727
InChI: InChI=1S/C11H17NO/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-6,8H,7,12H2,1-3H3
SMILES: CC1=CC(=C(C=C1)CN)OC(C)C
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine

CAS No.: 1247490-96-5

Cat. No.: VC2853727

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine - 1247490-96-5

Specification

CAS No. 1247490-96-5
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name (4-methyl-2-propan-2-yloxyphenyl)methanamine
Standard InChI InChI=1S/C11H17NO/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-6,8H,7,12H2,1-3H3
Standard InChI Key LBVSUNJCJKFUTL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CN)OC(C)C
Canonical SMILES CC1=CC(=C(C=C1)CN)OC(C)C

Introduction

Chemical Identity and Structural Characteristics

[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine is an aromatic primary amine with a distinctive substitution pattern. The compound's basic identity can be understood through the following data:

Basic Chemical Information

The compound has specific chemical identifiers that distinguish it in chemical databases and literature:

ParameterValue
CAS Number1247490-96-5
Molecular FormulaC₁₁H₁₇NO
Molecular Weight179.26 g/mol
IUPAC Name[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine
Alternative Name(2-isopropoxy-4-methylphenyl)methanamine
InChI KeyLBVSUNJCJKFUTL-UHFFFAOYSA-N
SMILES CodeNCC1=CC=C(C)C=C1OC(C)C

These identification parameters establish the compound's unique chemical identity in the scientific literature and chemical databases .

Structural Features

The structure of [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine incorporates several key functional groups that contribute to its chemical properties:

  • A benzene ring serves as the core aromatic structure

  • A methyl group (-CH₃) at the para (4) position

  • An isopropoxy group (propan-2-yloxy) at the ortho (2) position

  • A methanamine group (-CH₂NH₂) attached to the benzene ring

The presence of these functional groups creates a molecule with distinct chemical reactivity patterns and potential pharmacological properties .

Physical and Chemical Properties

Physical Properties

While specific experimental physical property data is limited in the available literature, several properties can be inferred based on the compound's structural features:

PropertyValue/Description
Physical StateLikely solid at room temperature
SolubilityLimited water solubility due to aromatic and alkyl groups; soluble in organic solvents
Storage Temperature4°C (recommended)
Purity≥95% (in commercial samples)

The compound's structure suggests it would demonstrate characteristics typical of aromatic amines, including potential sensitivity to light and air oxidation .

Chemical Reactivity

The chemical reactivity of [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine is largely defined by the presence of the primary amine functionality and aromatic ring:

  • The primary amine group can participate in various reactions including:

    • Nucleophilic substitution reactions

    • Amide formation

    • Schiff base formation with aldehydes and ketones

    • Salt formation with acids

  • The aromatic ring can undergo:

    • Electrophilic aromatic substitution reactions

    • Various coupling reactions

  • The isopropoxy group provides steric bulk and potentially influences the electronic properties of the aromatic ring .

Related Compounds and Structural Relationships

Structural Analogues

Various structural analogues of [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine appear in the scientific literature, with modifications to substitution patterns:

CompoundStructural DifferenceCAS Number
{4-[(propan-2-yloxy)methyl]phenyl}methanamineAltered position of propan-2-yloxy group1016496-79-9
(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamineDifferent functional group pattern1193388-67-8

These structural variants highlight the diversity of substituted benzylamines and their potential applications in various chemical contexts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator